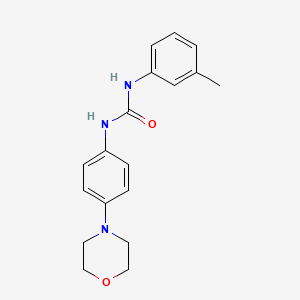
1-(4-Morpholinophenyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Morpholinophenyl)-3-(m-tolyl)urea is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinophenyl)-3-(m-tolyl)urea typically involves the reaction of 4-morpholinophenyl isocyanate with m-toluidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
1-(4-Morpholinophenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and morpholine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1-(4-Morpholinophenyl)-3-(m-tolyl)urea would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The morpholine ring and urea moiety could play crucial roles in binding to molecular targets and influencing biological pathways.
相似化合物的比较
Similar Compounds
1-(4-Morpholinophenyl)-3-phenylurea: Similar structure but without the m-tolyl group.
1-(4-Morpholinophenyl)-3-(p-tolyl)urea: Similar structure with a p-tolyl group instead of m-tolyl.
1-(4-Piperidinophenyl)-3-(m-tolyl)urea: Similar structure with a piperidine ring instead of morpholine.
Uniqueness
1-(4-Morpholinophenyl)-3-(m-tolyl)urea is unique due to the presence of both the morpholine ring and the m-tolyl group, which can influence its chemical reactivity and biological activity. These structural features may provide distinct advantages in specific applications compared to similar compounds.
生物活性
1-(4-Morpholinophenyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, featuring a morpholinophenyl group and a m-tolyl group, suggests potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its urea moiety, which is commonly found in various biologically active compounds. The presence of aryl groups, including a morpholine and a methyl-substituted tolyl group, enhances its reactivity and interaction with biological targets.
Chemical Formula: C15H18N2O
Research indicates that this compound acts primarily as an inhibitor of specific protein kinases. Notably, it has been identified as a potential inhibitor of Leishmania cdc2-related protein, which is crucial for treating parasitic diseases such as leishmaniasis and human African trypanosomiasis .
Biological Activity
The biological activities associated with this compound include:
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship (SAR) suggest that modifications to the morpholine and urea groups can significantly influence the compound's efficacy against various biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on morpholine | Increased binding affinity to target proteins |
| Alteration of tolyl group | Enhanced solubility and bioavailability |
Case Studies
- Inhibition Studies: In vitro studies demonstrated that this compound effectively inhibits the growth of Leishmania promastigotes at micromolar concentrations. The compound's IC50 values were comparable to those of established antileishmanial drugs .
- Pharmacokinetic Analysis: Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles in animal models, suggesting potential for oral bioavailability .
- Comparative Analysis: When compared to similar compounds such as 1-(4-Chlorophenyl)-3-(m-tolyl)urea, it was noted that the morpholine derivative exhibited enhanced selectivity towards specific kinase targets .
属性
IUPAC Name |
1-(3-methylphenyl)-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-3-2-4-16(13-14)20-18(22)19-15-5-7-17(8-6-15)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKIHGUXBXZSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














